1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Description
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxyphenyl group and a propenone (enone) moiety. This structure combines electron-rich aromatic systems (methoxyphenyl) with a conjugated α,β-unsaturated ketone, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-10-6-8-12(15)11-7-4-5-9-13(11)17-2/h3-5,7,9,12H,1,6,8,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQUGEYSDYDSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxyphenylpyrrolidine with propenone derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide as a solvent and N,N-diisopropylethylamine as a base, with the reaction being carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the methoxyphenyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
Electronic Effects
- Enone vs. In contrast, saturated ketones (e.g., 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one) exhibit reduced reactivity .
- Methoxy Substitutents : The 2-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing the aromatic system. Analogs with multiple methoxy groups (e.g., Compound 52) show amplified electronic effects but increased steric demands .
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Table 2. Crystallographic Data for Selected Analogs
Biological Activity
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one, a compound belonging to the chalcone family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring linked to a methoxyphenyl group through a prop-2-en-1-one moiety. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory activity . In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
In cancer research, this compound has demonstrated anticancer effects . Cell viability assays indicated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating its potency in inhibiting cancer cell proliferation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Molecular Targets:
- Cyclooxygenase Enzymes: The compound inhibits COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.
- NF-kB Pathway: It modulates the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation.
Pathways Affected:
The inhibition of these targets results in:
- Decreased cell proliferation.
- Induction of apoptosis through caspase activation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several chalcone derivatives, including this compound. The results indicated that this compound had superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 64 | Effective |
| Ampicillin | 128 | Moderate |
| Ciprofloxacin | 256 | Poor |
Case Study 2: Anti-inflammatory Potential
In an experimental model of arthritis, administration of the compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one and structurally related enones?
The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones (enones). For example, analogous compounds like 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one were synthesized via condensation between substituted acetophenones and aldehydes under basic conditions . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Post-synthesis purification typically involves column chromatography and recrystallization, as demonstrated in the isolation of similar enones with yields up to 58.98% .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (SHELX system) provides definitive structural confirmation. For instance, studies on compounds such as (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one resolved bond lengths, angles, and torsion angles with high precision (R factor = 0.055) . SHELXL refinement protocols, including anisotropic displacement parameters and hydrogen bonding analysis, are essential for validating stereochemistry and intermolecular interactions .
Q. What spectroscopic techniques are used for preliminary characterization?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1639 cm⁻¹, aromatic C-H at ~3037 cm⁻¹) .
- NMR spectroscopy : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, pyrrolidine protons at δ ~1.5–3.0 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 453.3 for a brominated analog) .
Advanced Research Questions
Q. What role do substituents on the methoxyphenyl group play in modulating biological activity?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance binding to targets like Nrf2 by stabilizing π-π interactions. For example, (E)-1-(2-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one acts as an Nrf2 activator due to the methoxy group's electron-donating effect, which facilitates interactions with hydrophobic pockets in target proteins . Conversely, halogen substituents (e.g., bromine) may alter solubility and steric hindrance, impacting bioavailability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural polymorphisms. For example, crystallographic studies on (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one revealed that minor conformational changes (e.g., dihedral angles) significantly alter binding affinity . Cross-validation using multiple techniques (e.g., SCXRD, molecular docking) and standardized assay protocols is recommended .
Q. What advanced spectroscopic techniques are recommended for analyzing conformational dynamics?
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity of substituents .
- Variable-temperature NMR : Detects rotational barriers in the pyrrolidine ring .
- Time-resolved fluorescence : Probes solvent-dependent excited-state behavior in enones .
Q. How does the compound interact with TEAD proteins based on structural insights?
Covalent inhibitors like MYF-01-37 target cysteine residues (e.g., Cys380 in TEAD) via Michael addition. The pyrrolidine moiety in this compound may adopt a similar mechanism, forming reversible adducts with nucleophilic residues. Structural analogs resolved via SCXRD show that substituent orientation (e.g., methoxy vs. trifluoromethyl) dictates binding specificity .
Q. What computational methods predict binding modes with targets like Nrf2?
- Molecular docking (AutoDock, Glide) : Screens pose libraries to identify optimal binding conformations .
- Molecular dynamics (MD) simulations : Assesses stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
- Quantum mechanical calculations (DFT) : Evaluates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. Methodological Notes
- Crystallographic refinement : Use SHELXL for high-resolution data (R factor < 0.05) and TWIN/BASF commands for twinned crystals .
- Synthetic optimization : Employ microwave-assisted synthesis to reduce reaction times for Claisen-Schmidt condensations .
- Data contradiction mitigation : Compare Hirshfeld surface analysis (CrystalExplorer) across polymorphs to identify critical intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
